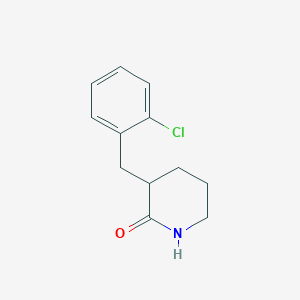

3-(2-Chlorobenzyl)-2-piperidone

説明

The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chlorobenzyl)-2-piperidone” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis

The molecular structure of “3-(2-Chlorobenzyl)-2-piperidone” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .Chemical Reactions Analysis

Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Chlorobenzyl)-2-piperidone” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .科学的研究の応用

Summary of the Application

This compound is used in research to break antimicrobial resistance by disrupting extracytoplasmic protein folding . It’s particularly effective against Gram-negative bacteria, which pose one of the greatest threats to global health .

Methods of Application or Experimental Procedures

The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms . By using this molecule, researchers can chemically inhibit the function of the DSB system .

Results or Outcomes

The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants . In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . Furthermore, chemical inhibition of DsbA sensitizes multidrug-resistant clinical isolates to existing antibiotics .

2. Synthesis of Triazolo Thiadiazines

Summary of the Application

3-(2-Chlorobenzyl)-2-piperidone is used in the microwave-assisted synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds have potential antimicrobial properties .

Methods of Application or Experimental Procedures

The synthesis involves a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of a reusable catalyst DABCO and EtOH solvents .

Results or Outcomes

The synthesized compounds show moderate activities against used microbes . This method provides an efficient, simple, and greener approach to the synthesis of these compounds .

3. Pyrrolopyrazine Derivatives

Summary of the Application

3-(2-Chlorobenzyl)-2-piperidone is used in the synthesis of pyrrolopyrazine derivatives . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, and more .

Methods of Application or Experimental Procedures

The synthesis involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation .

4. Microwave-Assisted Synthesis

Summary of the Application

3-(2-Chlorobenzyl)-2-piperidone is used in the microwave-assisted synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .

Methods of Application or Experimental Procedures

The synthesis involves a one-pot reaction using microwave irradiations .

Results or Outcomes

This method provides an efficient, simple, and greener approach to the synthesis of these compounds .

5. Antimicrobial Agents

Summary of the Application

3-(2-Chlorobenzyl)-2-piperidone is used in the synthesis of various organic compounds as antimicrobial agents . The antimicrobial screening shows moderate activities against used microbes .

Methods of Application or Experimental Procedures

The synthesis involves a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of a reusable catalyst DABCO and EtOH solvents .

Results or Outcomes

The synthesized compounds show moderate activities against used microbes . This method provides an efficient, simple, and greener approach to the synthesis of these compounds .

6. Benzylic Oxidations and Reductions

Summary of the Application

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . 3-(2-Chlorobenzyl)-2-piperidone, having a benzyl group, can be used in studies related to benzylic oxidations and reductions .

Methods of Application or Experimental Procedures

The methods involve various oxidation and reduction reactions at the benzylic position .

Results or Outcomes

The outcomes of these reactions can lead to various organic compounds with potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPJVJYJGYBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorobenzyl)-2-piperidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)